Cas no 1780902-53-5 (1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1780902-53-5
- EN300-1594606
- 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-Cyclopentyl-5-propan-2-yltriazole-4-carbaldehyde
- 1H-1,2,3-Triazole-4-carboxaldehyde, 1-cyclopentyl-5-(1-methylethyl)-
-
- インチ: 1S/C11H17N3O/c1-8(2)11-10(7-15)12-13-14(11)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3
- InChIKey: FUJOESRKTFKEOS-UHFFFAOYSA-N
- ほほえんだ: O=CC1=C(C(C)C)N(C2CCCC2)N=N1
計算された属性
- せいみつぶんしりょう: 207.137162174g/mol
- どういたいしつりょう: 207.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ふってん: 359.9±44.0 °C(Predicted)
- 酸性度係数(pKa): 0.12±0.70(Predicted)
1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594606-1000mg |
1-cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
1780902-53-5 | 1000mg |
$1500.0 | 2023-09-23 | ||
Enamine | EN300-1594606-50mg |
1-cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
1780902-53-5 | 50mg |
$1261.0 | 2023-09-23 | ||
Enamine | EN300-1594606-10000mg |
1-cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
1780902-53-5 | 10000mg |
$6450.0 | 2023-09-23 | ||
Enamine | EN300-1594606-250mg |
1-cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
1780902-53-5 | 250mg |
$1381.0 | 2023-09-23 | ||
Enamine | EN300-1594606-2500mg |
1-cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
1780902-53-5 | 2500mg |
$2940.0 | 2023-09-23 | ||
Enamine | EN300-1594606-1.0g |
1-cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
1780902-53-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1594606-100mg |
1-cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
1780902-53-5 | 100mg |
$1320.0 | 2023-09-23 | ||
Enamine | EN300-1594606-500mg |
1-cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
1780902-53-5 | 500mg |
$1440.0 | 2023-09-23 | ||
Enamine | EN300-1594606-5000mg |
1-cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
1780902-53-5 | 5000mg |
$4349.0 | 2023-09-23 |
1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
3. Book reviews
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Comprehensive Overview of 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1780902-53-5)
The compound 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1780902-53-5) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material sciences. This triazole-based aldehyde is characterized by its cyclopentyl and isopropyl substituents, which contribute to its distinct chemical properties. Researchers and industry professionals are increasingly interested in this compound for its role in click chemistry, drug discovery, and catalysis, making it a subject of numerous scientific investigations.
One of the key reasons for the growing popularity of 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is its versatility in synthetic chemistry. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is known for its stability and ability to participate in various chemical reactions. This makes the compound an excellent candidate for constructing complex molecular architectures. Additionally, the presence of the aldehyde functional group allows for further derivatization, enabling the synthesis of a wide range of derivatives with tailored properties. Such features align well with current trends in green chemistry and sustainable synthesis, where efficiency and minimal waste are prioritized.
In the context of drug discovery, 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has shown promise as a building block for bioactive molecules. The triazole moiety is a common pharmacophore found in many FDA-approved drugs, owing to its ability to mimic amide bonds while offering enhanced metabolic stability. This compound’s cyclopentyl and isopropyl groups further enhance its lipophilicity, which can be advantageous in optimizing drug-like properties such as membrane permeability and bioavailability. As the pharmaceutical industry continues to explore targeted therapies and precision medicine, compounds like this are becoming invaluable tools for medicinal chemists.
Another area where 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is making waves is in material science. The compound’s ability to form stable coordination complexes with metals has opened doors for its use in catalysis and polymer chemistry. For instance, it can serve as a ligand in transition metal-catalyzed reactions, which are pivotal in producing high-value chemicals. Moreover, its incorporation into polymeric matrices can impart unique mechanical and thermal properties, making it relevant for advanced nanomaterials and smart coatings. These applications are particularly timely, given the increasing demand for high-performance materials in industries ranging from electronics to aerospace.
From a synthetic methodology perspective, the preparation of 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde often involves click chemistry techniques, such as the Huisgen cycloaddition. This reaction is celebrated for its high yield, mild conditions, and compatibility with diverse functional groups. The compound’s synthesis is also a testament to the advancements in organocatalysis and flow chemistry, which are revolutionizing how complex molecules are assembled. As the scientific community strives for more atom-economical and energy-efficient processes, the relevance of such methodologies is expected to grow further.
In conclusion, 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1780902-53-5) is a multifaceted compound with broad applicability across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural attributes, combined with the rising interest in sustainable chemistry and high-performance materials, position it as a compound of significant scientific and industrial value. As research continues to uncover new uses and derivatives, this molecule is poised to play an even more prominent role in addressing contemporary challenges in science and technology.
1780902-53-5 (1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde) 関連製品
- 2138012-24-3(N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)
- 476644-05-0(N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)
- 2598-01-8(trans-1,3,3-Trichloro-1-propene)
- 1361669-35-3(2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine)
- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)
- 2228694-70-8(methyl 5-(1-bromo-2-methylpropan-2-yl)thiophene-2-carboxylate)
- 41223-14-7(2-Methyl Cyclopentanamine)
- 2576420-79-4(cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)
- 929974-22-1(3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile)
- 2229030-52-6(tert-butyl N-(4-methoxy-3-sulfanylphenyl)carbamate)



